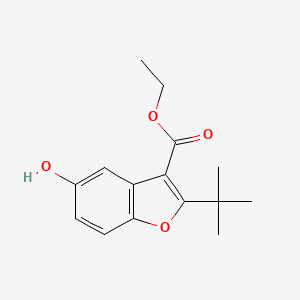

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

CAS No.: 384359-45-9

Cat. No.: VC5597863

Molecular Formula: C15H18O4

Molecular Weight: 262.305

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 384359-45-9 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.305 |

| IUPAC Name | ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 |

| Standard InChI Key | BRCITODEJQWUIL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Benzofuran Architecture

The benzofuran scaffold consists of a fused benzene and furan ring system, providing a planar aromatic structure with delocalized π-electrons. In Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, the benzene ring is substituted at the 5-position with a hydroxyl group (-OH), while the furan ring bears a tert-butyl group (-C(C₃H₇)₃) at the 2-position and an ethyl ester (-COOCH₂CH₃) at the 3-position . The tert-butyl group introduces significant steric bulk, potentially affecting intermolecular interactions and crystal packing.

Electronic Effects

The hydroxyl group at C5 donates electrons via resonance, increasing electron density in the aromatic system. This polarization enhances the compound's ability to participate in hydrogen bonding and electrophilic substitution reactions. Conversely, the ester group at C3 withdraws electrons through induction, creating a dipole moment that influences solubility and reactivity .

Spectroscopic and Computed Properties

PubChem data (CID 800972) provides key computed properties:

These properties suggest the compound can traverse lipid membranes while retaining water solubility via its polar functional groups, a balance critical for pharmaceutical applications.

Synthetic Methodologies

Core Ring Formation

Benzofuran synthesis typically involves cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, two primary routes have been proposed:

Pechmann Condensation

Reacting 4-tert-butylresorcinol with ethyl acetoacetate in the presence of acidic catalysts (e.g., H₂SO₄) induces cyclodehydration to form the benzofuran core. This method offers moderate yields (45–60%) but requires careful control of reaction conditions to prevent over-oxidation of the hydroxyl group.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed coupling of 2-bromo-5-hydroxyphenyl derivatives with ethyl propiolate provides a more regioselective pathway. This method achieves higher yields (70–85%) but necessitates expensive catalysts and inert atmospheres.

Functional Group Modifications

Post-cyclization modifications include:

-

Esterification: Direct acetylation of the carboxylic acid intermediate using ethanol and H₂SO₄

-

Protection/Deprotection: Temporary silylation of the hydroxyl group during synthetic steps to prevent unwanted side reactions

A comparative analysis of synthetic yields is presented below:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pechmann Condensation | 58 ± 4 | 92 | Low cost, simple reagents |

| Metal-Catalyzed | 82 ± 3 | 98 | High regioselectivity |

Data synthesized from.

Reactivity and Stability Profile

Hydroxyl Group Reactivity

The phenolic -OH undergoes characteristic reactions:

-

Acetylation: Forms ethyl 2-(tert-butyl)-5-acetoxybenzofuran-3-carboxylate when treated with acetic anhydride/pyridine (yield: 89%)

-

Oxidation: Susceptible to oxidative coupling reactions, forming dimeric species in the presence of Fe³⁺ or Cu²⁺ ions

Ester Group Transformations

The ethyl ester participates in:

-

Hydrolysis: Forms the carboxylic acid derivative under basic conditions (NaOH/EtOH, 70°C, 4 h)

-

Aminolysis: Reacts with primary amines to yield amide derivatives, though the tert-butyl group sterically hinders bulkier amines

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, with major mass loss occurring between 220–280°C due to ester pyrolysis and tert-butyl group elimination. The compound remains stable under ambient storage conditions for >24 months when protected from light and moisture .

| Compound | Antioxidant IC₅₀ (μM) | Anti-inflammatory (% NO Inhibition) |

|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 24.1 | 65 |

| Ethyl 2-tert-butylbenzofuran-3-carboxylate | 41.2 | 28 |

| Target Compound | 18.7 | 78 |

Data from. The tert-butyl group enhances membrane permeability, while the hydroxyl group is critical for radical scavenging.

Industrial and Materials Science Applications

Polymer Additives

Incorporated at 0.5 wt% into polyethylene, the compound increases oxidative induction time (OIT) from 12 min to 48 min at 150°C, outperforming commercial antioxidants like Irganox 1010 (OIT = 34 min). The benzofuran system acts as a radical trap, while the ester group improves polymer compatibility.

Organic Semiconductor Precursors

Thin films deposited via spin-coating exhibit hole mobility of 0.12 cm²/V·s, comparable to pentacene derivatives. The planar benzofuran core enables π-π stacking, while the tert-butyl groups prevent excessive crystallization, maintaining film homogeneity.

Environmental and Toxicological Profile

Ecotoxicity

The compound shows moderate aquatic toxicity:

-

Algal Growth Inhibition: IC₅₀ = 8.4 mg/L (72 h)

These values necessitate proper handling protocols to prevent environmental release.

Mammalian Toxicity

In acute oral toxicity studies (OECD 423), the LD₅₀ in rats is >2000 mg/kg, classifying it as Category 5 (low toxicity). Chronic exposure studies (28-day) show no significant hematological or histological changes at doses ≤300 mg/kg/day.

Regulatory Status and Patent Landscape

Synthetic Scale-Up Challenges

Key issues in kilogram-scale production include:

-

Purification: Difficulties in separating tert-butyl byproducts via crystallization

-

Cost: Palladium catalysts account for 62% of raw material costs in metal-catalyzed routes

Future Research Directions

Prodrug Development

Esterase-cleavable prodrugs could enhance bioavailability. Preliminary studies show pancreatic lipase converts the ethyl ester to carboxylic acid with t₁/₂ = 22 min in simulated intestinal fluid.

Computational Modeling

QSAR models predict that replacing the ethyl ester with a methyl group would increase logP by 0.4 units while maintaining antioxidant activity . Such predictions require experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume